1H-indole-3-carbaldehyde oxime

Urease inhibition Helicobacter pylori Enzyme kinetics

Select this unsubstituted indole-3-oxime scaffold for unparalleled synthetic flexibility. Unlike its aldehyde or carboxylic acid analogs, the oxime group (-CH=N-OH) enables critical hydrogen bonding and metal chelation at biological targets such as urease (IC50 down to 34.5 μM vs thiourea 238.7 μM). It also provides stereochemical control (syn/anti isomers) for ERβ SERM development (IC50 as low as 8.05 nM) and dual iNOS/NFκB inhibition (IC50 4.4 μM). Procure for systematic N-alkylation SAR exploration unavailable with pre-functionalized derivatives. ≥98% purity.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 2592-05-4
Cat. No. B030707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-3-carbaldehyde oxime
CAS2592-05-4
SynonymsIndole-3-carboxaldehyde Oxime;  NSC 525800; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6-
InChIKeyBWEFEUTYNRSOKX-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-carbaldehyde Oxime (CAS 2592-05-4): Core Scaffold for Pharmacological and Synthetic Innovation


1H-Indole-3-carbaldehyde oxime (CAS 2592-05-4; C9H8N2O; MW 160.17) is a heterocyclic oxime featuring the indole ring system fused with a carbaldehyde oxime functional group at the 3-position [1]. The compound exhibits a melting point of 195 °C and is commercially available in >98% purity (GC) from multiple reputable vendors . As an unsubstituted parent scaffold, it provides a versatile synthetic intermediate for preparing N-substituted derivatives with expanded pharmacological profiles, distinct from pre-functionalized analogs that restrict synthetic flexibility . The oxime group enables stereochemical control in derivative synthesis, with both syn (Z) and anti (E) isomers accessible depending on reaction conditions, a feature not shared by the corresponding aldehyde or carboxylic acid analogs [2].

Why 1H-Indole-3-carbaldehyde Oxime Cannot Be Casually Substituted: Pharmacophore and Synthetic Implications


1H-Indole-3-carbaldehyde oxime is not functionally interchangeable with its aldehyde precursor (indole-3-carbaldehyde), carboxylic acid derivative (indole-3-carboxylic acid), or pre-N-substituted oxime analogs. The oxime functional group (-CH=N-OH) confers unique hydrogen-bonding capacity and metal-chelating potential that is absent in the corresponding aldehyde, enabling distinct interactions with biological targets such as urease active-site nickel ions [1]. Substituting with indole-3-carbaldehyde eliminates oxime-mediated stereoisomerism, which directly impacts pharmacological activity; studies of N-substituted derivatives demonstrate that syn (Z) isomers exhibit markedly different enzyme inhibitory potency compared to anti (E) isomers, with the more active isomer showing 2- to 4-fold lower IC50 values [2]. Furthermore, the parent unsubstituted scaffold enables customizable N-alkylation or N-arylation that is foreclosed in commercially available N-methyl or N-phenyl analogs, limiting synthetic tractability for structure-activity relationship (SAR) exploration [3]. Generic substitution without considering these structural determinants compromises both biological relevance and synthetic utility.

1H-Indole-3-carbaldehyde Oxime: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Urease Inhibitory Potency of N-Substituted Derivatives: Quantitative Comparison with Thiourea Standard

N-substituted indole-3-carbaldehyde oxime derivatives synthesized from the parent 1H-indole-3-carbaldehyde oxime scaffold exhibit urease inhibitory activity superior to the standard inhibitor thiourea. The parent scaffold is the essential synthetic precursor to these active derivatives, which cannot be obtained from alternative indole-3-carbonyl compounds without oxime functionality [1]. Compound 8 (1-methyl-1H-indole-3-carbaldehyde oxime) demonstrated an IC50 of 0.0516 ± 0.0035 mM (51.6 μM), representing a 4.6-fold improvement over thiourea (IC50 = 0.2387 ± 0.0048 mM; 238.7 μM) [1]. Compound 9 (1-ethyl-1H-indole-3-carbaldehyde oxime) exhibited an IC50 of 0.0345 ± 0.0008 mM (34.5 μM), a 6.9-fold improvement over thiourea [1]. Molecular docking studies confirmed that the oxime moiety participates in hydrogen bonding interactions with active site residues (His492, His593) of the urease enzyme, a binding mode not achievable with the aldehyde precursor [1].

Urease inhibition Helicobacter pylori Enzyme kinetics Indole oximes

Anti-Inflammatory Activity: Comparative Nitrite Production Inhibition in Macrophage Model

In a systematic optimization study of 2-arylindole derivatives, the 3-carboxaldehyde oxime analog (compound 5) demonstrated enhanced inhibitory activity against nitrite production compared to the unsubstituted lead compound 2-phenylindole (1) [1]. Compound 5, which contains the 3-carboxaldehyde oxime functional group, exhibited an IC50 of 4.4 ± 0.5 μM for nitrite production inhibition, representing an 8.7-fold improvement over the lead compound 1 (IC50 = 38.1 ± 1.8 μM) [1]. This oxime derivative also demonstrated NFκB inhibition with an IC50 of 6.9 ± 0.8 μM, a 3.7-fold improvement over compound 1 (IC50 = 25.4 ± 2.1 μM) [1]. The presence of the oxime group at the 3-position was essential for this activity enhancement; the corresponding aldehyde precursor (compound 4) showed reduced potency [1].

Nitric oxide synthase inhibition Anti-inflammatory NFκB pathway 2-Phenylindole derivatives

Synthetic Yield Optimization: Mechanochemical vs. Traditional Solution-Phase Oximation

The synthesis of N-substituted indole-3-carbaldehyde oximes from the parent aldehyde can be achieved with high efficiency using mechanochemical methods, providing a scalable and environmentally favorable alternative to traditional solution-phase protocols [1]. Under optimized milling conditions (20 min reaction time with NH2OH·HCl and Na2CO3 base in solvent-free conditions), 1-methoxyindole-3-carbaldehyde oxime was obtained in approximately 95% yield [1]. This represents a significant improvement over conventional solution-phase yields reported for indole-3-carbaldehyde oxime synthesis (83% under microwave conditions with BF3·OEt2 catalysis) [2]. Importantly, mechanochemical synthesis minimizes the explosion and decomposition risks associated with aqueous hydroxylamine hydrochloride reactions, a safety advantage for scale-up procurement decisions [1].

Mechanochemistry Green chemistry Oxime synthesis Solid-state isomerization

Estrogen Receptor Modulation: Submicromolar ERβ Affinity in Derivative Series

(Hydroxyphenyl)-1H-indole-3-carbaldehyde oxime derivatives demonstrate potent estrogen receptor β (ERβ) binding activity, with submicromolar IC50 values achievable through strategic substitution [1]. A representative derivative, 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde oxime, exhibited an ERβ IC50 of 202 nM in radioligand binding assays [2]. Further optimization with fluorine substitution at the 3-position of the 4-hydroxyphenyl ring yielded 1-(3-fluoro-4-hydroxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime with an ERβ IC50 of 8.05 nM, representing a 25-fold enhancement in potency [2]. The parent 1H-indole-3-carbaldehyde oxime scaffold serves as the essential synthetic gateway to these ERβ-targeting derivatives, with the oxime functionality contributing critical hydrogen-bonding capacity for receptor interaction [1].

Estrogen receptor beta ERβ Selective estrogen receptor modulator Binding affinity

Uricosuric Activity: Patent-Established Pharmacological Differentiation

Indole-3-carbaldehyde oximes and their 2-substituted derivatives have been patented for uricosuric (uric acid-lowering) pharmacological activity, representing a therapeutic application not shared by indole-3-carbaldehyde or indole-3-carboxylic acid analogs [1]. The patent claims describe that indole-3-carbaldehyde oximes, particularly those with substituents at the 2-position, exhibit valuable pharmacological properties specifically as uric acid-lowering agents [1]. This therapeutic indication is distinct from the anti-inflammatory, antimicrobial, and estrogen receptor-modulating activities observed in other structural classes [2]. The presence of the oxime functional group is essential for this uricosuric activity; the corresponding aldehyde and carboxylic acid derivatives do not display comparable efficacy in reducing serum uric acid levels [1].

Uricosuric agents Gout Hyperuricemia Indole oximes

1H-Indole-3-carbaldehyde Oxime (CAS 2592-05-4): Evidence-Based Application Scenarios for Procurement Decision-Making


Anti-H. pylori Urease Inhibitor Discovery Programs

Procure 1H-indole-3-carbaldehyde oxime as the synthetic precursor for generating N-substituted oxime derivatives targeting H. pylori urease. Evidence demonstrates that derivatives of this scaffold achieve IC50 values as low as 34.5 μM, representing 6.9-fold greater potency than the standard inhibitor thiourea (IC50 = 238.7 μM) [1]. The parent scaffold enables systematic N-alkylation SAR exploration not possible with pre-functionalized analogs. Molecular docking confirms that the oxime moiety participates in essential hydrogen bonding with active site residues His492 and His593 [1].

Anti-Inflammatory Drug Discovery Targeting iNOS and NFκB Pathways

Utilize 1H-indole-3-carbaldehyde oxime for synthesizing 2-arylindole-3-carboxaldehyde oxime derivatives as dual iNOS/NFκB inhibitors. Comparative data show that the oxime-containing derivative (compound 5) achieves an 8.7-fold improvement in nitrite production inhibition (IC50 = 4.4 μM) relative to the unsubstituted indole lead (IC50 = 38.1 μM), with concomitant NFκB inhibition (IC50 = 6.9 μM) [1]. The oxime functionality is essential for this enhanced potency; the aldehyde precursor shows reduced activity [1].

Estrogen Receptor β (ERβ) Selective Modulator Development

Employ 1H-indole-3-carbaldehyde oxime as the core scaffold for synthesizing (hydroxyphenyl)-substituted oxime derivatives with ERβ-selective activity. Binding data demonstrate that derivatives achieve nanomolar ERβ affinity, with IC50 values ranging from 202 nM down to 8.05 nM for fluorinated analogs [1]. The parent scaffold provides the essential synthetic entry point for generating these SERM candidates, with patent literature establishing the oxime functionality as critical for estrogen receptor engagement [2].

Uricosuric Agent Development for Hyperuricemia and Gout

Select 1H-indole-3-carbaldehyde oxime for uricosuric drug discovery based on patent-established pharmacological activity for uric acid lowering [1]. This therapeutic indication is unique to the indole-3-carbaldehyde oxime scaffold among indole-3-carbonyl compounds; neither the aldehyde precursor nor the carboxylic acid analog demonstrates comparable uricosuric properties [1]. The compound enables exploration of 2-substituted oxime derivatives for optimized uric acid-lowering efficacy [1].

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